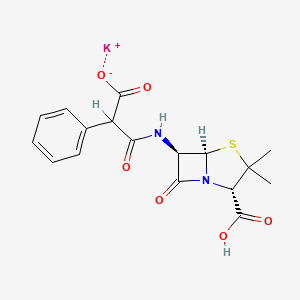
Carbenicillin potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La carbenicilline potassique est un antibiotique bactéricide appartenant au sous-groupe des carboxypénicillines des pénicillines. Elle a été découverte par des scientifiques de Beecham et commercialisée sous le nom commercial Pyopen . Ce composé est particulièrement efficace contre les bactéries Gram-négatives, y compris Pseudomonas aeruginosa, mais a une activité limitée contre les bactéries Gram-positives .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La carbenicilline potassique est synthétisée par modification semi-synthétique de la benzylpénicilline naturelle. Le processus implique l'acylation du noyau de la pénicilline avec un groupe carboxyphénylacétyle .
Méthodes de production industrielle : Dans les milieux industriels, la carbenicilline potassique est produite par fermentation de Penicillium chrysogenum pour obtenir la benzylpénicilline, qui est ensuite modifiée chimiquement pour introduire la chaîne latérale carboxyphénylacétyle. Le produit final est purifié et converti en sa forme de sel de potassium pour une utilisation médicale .
Analyse Des Réactions Chimiques
Types de réactions : La carbenicilline potassique subit plusieurs types de réactions chimiques, notamment :
Oxydation et réduction : Ces réactions sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.
Réactifs et conditions courants :
Hydrolyse : Les enzymes bêta-lactamases sont les principaux réactifs qui hydrolysent le cycle bêta-lactame.
Oxydation et réduction : Des agents oxydants ou réducteurs spécifiques peuvent être utilisés dans des conditions de laboratoire contrôlées.
Principaux produits formés :
Hydrolyse : L'hydrolyse de la carbenicilline potassique conduit à la formation d'acide pénicilloïque.
4. Applications de la recherche scientifique
La carbenicilline potassique a une large gamme d'applications dans la recherche scientifique, notamment :
5. Mécanisme d'action
La carbenicilline potassique exerce son activité antibactérienne en interférant avec la synthèse finale de la paroi cellulaire des bactéries sensibles. Elle acyle le domaine C-terminal de la transpeptidase sensible à la pénicilline en ouvrant le cycle lactame. Cette inactivation de l'enzyme empêche la formation d'une liaison croisée de deux brins de peptidoglycane linéaires, inhibant la troisième et dernière étape de la synthèse de la paroi cellulaire bactérienne .
Applications De Recherche Scientifique
Carbenicillin potassium has a wide range of applications in scientific research, including:
Mécanisme D'action
Carbenicillin potassium is part of the carboxypenicillin subgroup, which includes other compounds such as ticarcillin, azlocillin, mezlocillin, and piperacillin . Compared to these compounds, this compound is unique in its specific activity against Pseudomonas aeruginosa and its stability at lower pH levels .
Comparaison Avec Des Composés Similaires
La carbenicilline potassique fait partie du sous-groupe des carboxypénicillines, qui comprend d'autres composés tels que la ticarcilline, l'azlocilline, la mézlocilline et la pipéracilline . Comparée à ces composés, la carbenicilline potassique est unique par son activité spécifique contre Pseudomonas aeruginosa et sa stabilité à des niveaux de pH plus bas .
Composés similaires :
- Ticarcilline
- Azlocilline
- Mézlocilline
- Pipéracilline
La carbenicilline potassique se distingue par son spectre d'activité spécifique et son utilisation en biologie moléculaire pour la stabilisation des plasmides .
Propriétés
Numéro CAS |
17230-86-3 |
|---|---|
Formule moléculaire |
C17H18KN2O6S |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
potassium;(2S,5R,6R)-6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydron |
InChI |
InChI=1S/C17H18N2O6S.K/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8;/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25);/t9?,10-,11+,14-;/m1./s1 |
Clé InChI |
BGLQCEQQNQMZMO-GJUCOGTPSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)O)C.[K+] |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)O)C(=O)O)C.[K] |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)O)C(=O)O)C.[K] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




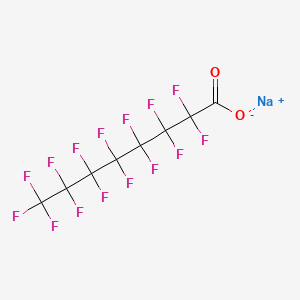


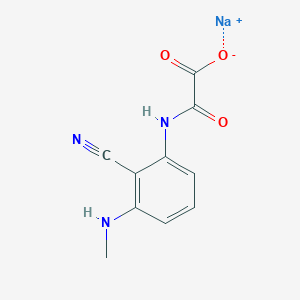
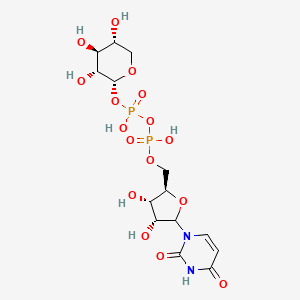

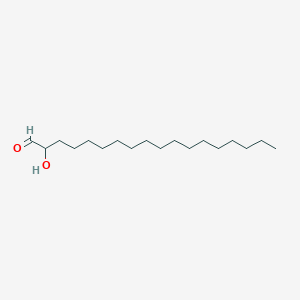



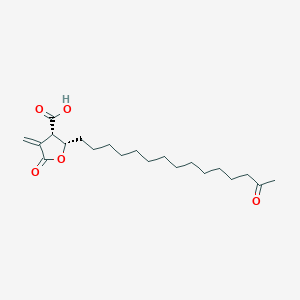
![N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-2-iodoacetamide](/img/structure/B1260855.png)
